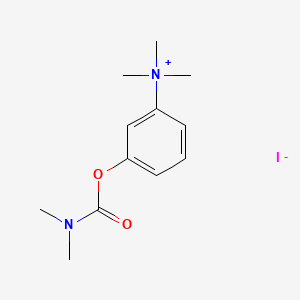

Neostigmine iodide

Vue d'ensemble

Description

L’iodure de néostigmine est un inhibiteur de la cholinestérase principalement utilisé dans le traitement de la myasthénie grave et pour inverser les effets des relaxants musculaires tels que la gallamine et la tubocurarine . Contrairement à la physostigmine, l’iodure de néostigmine ne traverse pas la barrière hémato-encéphalique . Il s’agit d’un composé d’ammonium quaternaire qui améliore le tonus musculaire en inhibant l’enzyme acétylcholinestérase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’iodure de néostigmine implique plusieurs étapes. Initialement, le 3-diméthylaminophénol est mis à réagir avec le chlorure de N-diméthylcarbamoyle pour former un diméthylcarbamate . Cet intermédiaire est ensuite alkylé à l’aide d’iodure de méthyle pour produire de l’iodure de néostigmine . Les conditions réactionnelles impliquent généralement le maintien de basses températures (0 à 5 °C) et l’utilisation de solvants tels que l’acétone .

Méthodes de production industrielle : La production industrielle de l’iodure de néostigmine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique un contrôle minutieux des conditions réactionnelles pour garantir un rendement élevé et une pureté optimale. Les principaux matériaux de départ comprennent la m-anisidine et le chlorure de diméthylcarbamoyle, le produit final étant purifié par cristallisation et filtration .

Analyse Des Réactions Chimiques

Types de réactions : L’iodure de néostigmine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le groupe ammonium quaternaire peut participer à des réactions de substitution nucléophile.

Hydrolyse : Le groupe carbamate peut être hydrolysé en conditions acides ou basiques.

Réactifs et conditions courants :

Substitution nucléophile : Des réactifs tels que l’hydroxyde de sodium ou le carbonate de potassium peuvent être utilisés.

Principaux produits :

Produits d’hydrolyse : L’hydrolyse de l’iodure de néostigmine produit de la diméthylamine et du 3-diméthylaminophénol.

4. Applications de la recherche scientifique

L’iodure de néostigmine a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Employé dans des études portant sur la neurotransmission et l’inhibition enzymatique.

Industrie : Utilisé dans la production de produits pharmaceutiques et comme étalon de référence dans le contrôle de la qualité.

Applications De Recherche Scientifique

Neostigmine iodide is a drug used therapeutically for treating myasthenia gravis, paralysis, optic nerve atrophy, neuritis, and other conditions . It is a synthetic compound that functions as a cholinesterase inhibitor .

Pharmacology of this compound

Mechanism of Action

this compound acts as a reversible cholinesterase inhibitor, meaning it inhibits the acetylcholinesterase enzyme responsible for breaking down acetylcholine . This inhibition increases the amount of acetylcholine available in the synapses, which then stimulates both nicotinic and muscarinic receptors, enhancing muscle contraction . Unlike physostigmine, neostigmine does not cross the blood-brain barrier .

Indications

this compound is indicated for:

- Symptomatic treatment of myasthenia gravis to improve muscle tone .

- Reversal of neuromuscular blockade .

- Treatment of Ogilvie's syndrome and post-operative urinary retention .

Clinical Applications and Case Studies

Myasthenia Gravis

this compound is primarily used to manage myasthenia gravis, an autoimmune neuromuscular disorder characterized by muscle weakness. By increasing acetylcholine levels at the neuromuscular junction, neostigmine helps improve muscle strength and reduce fatigue .

Post-operative Ileus

Neostigmine can be effective in treating refractory post-operative ileus, particularly in children. A case report series described successful treatment of three children (9 months, 3 years, and 12 years old) who developed refractory ileus after liver transplant. Continuous infusions of neostigmine led to passage of flatus and stool and improved abdominal distension, without serious adverse effects .

Reversal of Neuromuscular Blockade

Neostigmine is used to reverse the effects of muscle relaxants (such as gallamine and tubocurarine) after surgery . By increasing acetylcholine levels, it helps to displace the neuromuscular blocking agents from the receptors, restoring normal muscle function .

Pharmacokinetics

After intramuscular administration, neostigmine's plasma concentration declines monoexponentially. Studies have estimated the plasma half-life to vary between 56.9 and 100.1 minutes .

Patients with impaired renal function exhibit prolonged elimination half-lives. For instance, anephric patients (without kidneys) have an elimination half-life of 181 ± 54 minutes, compared to 79.8 ± 48.6 minutes in individuals with normal renal function .

Safety and Contraindications

Contraindications

Details regarding contraindications and black box warnings can be found by using clinical APIs that provide life-saving information on contraindications, population restrictions, and harmful risks .

Mécanisme D'action

L’iodure de néostigmine exerce ses effets en inhibant l’enzyme acétylcholinestérase, qui est responsable de la dégradation de l’acétylcholine . En inhibant cette enzyme, l’iodure de néostigmine augmente la concentration d’acétylcholine au niveau de la jonction neuromusculaire, ce qui améliore la transmission cholinergique et la contraction musculaire . Les cibles moléculaires comprennent le site actif de l’acétylcholinestérase, où l’iodure de néostigmine se lie et empêche la dégradation de l’acétylcholine .

Composés similaires :

Pyridostigmine : Similaire à l’iodure de néostigmine, mais a une durée d’action plus longue et est également utilisée dans le traitement de la myasthénie grave.

Édrophonium : Un inhibiteur de la cholinestérase à action brève principalement utilisé à des fins diagnostiques dans la myasthénie grave.

Unicité : L’iodure de néostigmine est unique en ce qu’il ne peut pas traverser la barrière hémato-encéphalique, ce qui le rend adapté aux applications périphériques sans effets sur le système nerveux central . Son apparition rapide et sa durée d’action intermédiaire en font un choix idéal pour les utilisations thérapeutiques et diagnostiques dans les troubles neuromusculaires .

Comparaison Avec Des Composés Similaires

Physostigmine: Unlike Neostigmine Iodide, physostigmine can cross the blood-brain barrier and is used in the treatment of central nervous system disorders.

Pyridostigmine: Similar to this compound but has a longer duration of action and is also used in the treatment of myasthenia gravis.

Edrophonium: A short-acting cholinesterase inhibitor used primarily for diagnostic purposes in myasthenia gravis.

Uniqueness: this compound is unique in its inability to cross the blood-brain barrier, making it suitable for peripheral applications without central nervous system effects . Its rapid onset and intermediate duration of action make it ideal for both therapeutic and diagnostic uses in neuromuscular disorders .

Activité Biologique

Neostigmine iodide, a quaternary ammonium compound and a reversible inhibitor of acetylcholinesterase, is primarily utilized in the treatment of myasthenia gravis and for reversing neuromuscular blockade. Its biological activity is characterized by its mechanism of action, pharmacokinetics, and therapeutic applications, which have been extensively studied across various research settings.

This compound functions by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine (ACh) in the synaptic cleft. By preventing ACh degradation, neostigmine increases the concentration of ACh available to bind to postsynaptic receptors, enhancing neuromuscular transmission and muscle contraction. This mechanism is particularly beneficial in conditions like myasthenia gravis, where there is a reduction in functional ACh receptors due to autoimmune processes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in various populations, revealing significant differences based on age and health status. The following table summarizes key pharmacokinetic parameters observed in clinical studies:

| Population | Dose (μg/kg) | Elimination Half-Life (min) | Clearance (mL/min/kg) |

|---|---|---|---|

| Infants (2-10 months) | 100 | 39 ± 5 | 13.6 ± 2.8 |

| Children (1-6 years) | 70 | 48 ± 16 | 11.1 ± 2.7 |

| Adults (29-48 years) | 70 | 67 ± 8 | 9.6 ± 2.3 |

| Renal Transplant Patients | 0.07 | 104.7 ± 64 | 18.8 ± 5.8 |

| Anephric Patients | 0.07 | 181 ± 54 | 7.8 ± 2.6 |

These findings indicate that elimination half-life increases with age and renal impairment, necessitating careful dose adjustments in patients with compromised renal function .

Therapeutic Applications

This compound has several clinical applications:

- Myasthenia Gravis : It improves muscle strength by increasing ACh availability at the neuromuscular junction.

- Reversal of Neuromuscular Blockade : It is used to counteract the effects of non-depolarizing muscle relaxants during surgery.

- Salivary Stimulation : Neostigmine has been explored as a treatment for xerostomia (dry mouth), particularly in diabetic patients . In a study involving diabetic rats, neostigmine administration restored secretory granule organization and density in parotid glands, highlighting its potential as a sialogogue .

Case Studies and Research Findings

Several case studies have provided insights into the biological activity of this compound:

- Diabetes-Induced Xerostomia : A study on rats showed that neostigmine significantly increased the diameter of secretory granules compared to untreated diabetic controls, indicating its efficacy in enhancing salivary gland function .

- Sepsis Models : In models of sepsis, neostigmine was shown to modulate immune responses by reducing reactive oxygen species production and improving neutrophil function . However, it did not significantly improve survival times compared to control groups when administered alone.

Propriétés

Numéro CAS |

1212-37-9 |

|---|---|

Formule moléculaire |

C12H19IN2O2 |

Poids moléculaire |

350.20 g/mol |

Nom IUPAC |

[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;iodide |

InChI |

InChI=1S/C12H19N2O2.HI/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H/q+1;/p-1 |

Clé InChI |

IRBBYXNXNPIQLI-UHFFFAOYSA-M |

SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-] |

SMILES canonique |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[I-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

SB-24; SB24; SB 24; TL-1321; TL 1321; TL1321; Neostigmine Iodide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.